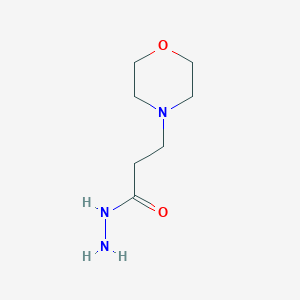
3-Morpholin-4-ylpropanohydrazide
Cat. No. B1332746
Key on ui cas rn:
59737-33-6
M. Wt: 173.21 g/mol
InChI Key: DHHXMRKFJWOESU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07148226B2
Procedure details


Hydrazine (64.1 g, 2 mol) was added dropwise, over 8–10 min, to methyl 3-morpholinopropionate (35 g, 0.202 mol) and the reaction mixture was refluxed for 16 h. The excess hydrazine was removed under reduced pressure and the material was dried in vacuo at room temperature for 16 h to give the crude product as an oil. The 1H NMR showed the presence of hydrazine, so the crude material was dried using a lyophilizer. Then the oil was refluxed in benzene/water (using a Dean-Stark distilling receiver). The benzene was then removed under reduced pressure, and the product was triturated with petroleum ether. After sitting in petroleum ether at room temperature for 16 h, the oil solidified. The petroleum ether was decanted and the solid was dried under house vacuum at room temperature to give the desired product (21.5 g, 61.4%), which was used without further purification.



Name
Yield
61.4%
Identifiers


|
REACTION_CXSMILES
|
[NH2:1][NH2:2].[O:3]1[CH2:8][CH2:7][N:6]([CH2:9][CH2:10][C:11]([O:13]C)=O)[CH2:5][CH2:4]1>>[N:6]1([CH2:9][CH2:10][C:11]([NH:1][NH2:2])=[O:13])[CH2:7][CH2:8][O:3][CH2:4][CH2:5]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
64.1 g
|
|
Type
|
reactant
|
|
Smiles
|
NN
|
|
Name
|
|
|
Quantity
|
35 g
|
|
Type
|
reactant
|
|
Smiles
|
O1CCN(CC1)CCC(=O)OC
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
NN
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction mixture was refluxed for 16 h
|
|
Duration
|
16 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The excess hydrazine was removed under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the material was dried in vacuo at room temperature for 16 h
|
|
Duration
|
16 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give the crude product as an oil
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
so the crude material was dried
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
Then the oil was refluxed in benzene/water (
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
distilling receiver)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The benzene was then removed under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the product was triturated with petroleum ether
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The petroleum ether was decanted
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solid was dried under house vacuum at room temperature
|
Outcomes


Product
Details
Reaction Time |
16 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1(CCOCC1)CCC(=O)NN
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 21.5 g | |
| YIELD: PERCENTYIELD | 61.4% | |
| YIELD: CALCULATEDPERCENTYIELD | 61.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
